

# Keverprazan Hydrochloride: A Comprehensive Technical Review of a Novel P-CAB

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *P-CAB agent 2 hydrochloride*

Cat. No.: *B15589309*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Initially identified in research literature as "**P-CAB agent 2 hydrochloride**," this potent, orally active inhibitor of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) has demonstrated rapid and sustained suppression of gastric acid secretion. This technical guide provides an in-depth review of the available scientific literature on keverprazan hydrochloride, focusing on its mechanism of action, pharmacological properties, and clinical efficacy. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this next-generation acid suppressant.

## Core Compound Information

Keverprazan hydrochloride, also known by its CAS number 1978371-23-1, is a potassium-competitive acid blocker.<sup>[1][2][3]</sup> It has the molecular formula C<sub>22</sub>H<sub>26</sub>ClFN<sub>2</sub>O<sub>4</sub>S and a molecular weight of 468.97.<sup>[1]</sup> Preclinical studies have shown that it is a potent inhibitor of H<sup>+</sup>/K<sup>+</sup>-ATPase activity with an IC<sub>50</sub> value of less than 100 nM.<sup>[1]</sup> It also inhibits the hERG potassium channel with an IC<sub>50</sub> of 18.69 μM.<sup>[1]</sup>

## Mechanism of Action

Keverprazan hydrochloride exerts its acid-suppressing effects through a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). As a P-CAB, it competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase on the luminal surface of gastric parietal cells.<sup>[4][5]</sup> This action blocks the final step in the gastric acid secretion pathway.<sup>[5]</sup>

Key features of keverprazan hydrochloride's mechanism of action include:

- Potassium-Competitive Inhibition: It directly competes with potassium ions (K+) for binding to the proton pump.<sup>[4][5]</sup>
- Reversible Binding: Unlike the covalent, irreversible binding of PPIs, the interaction of keverprazan with the H+/K+-ATPase is reversible.<sup>[4]</sup>
- Acid Stability: Keverprazan is a stable compound that does not require an acidic environment for activation, a key difference from PPIs which are prodrugs needing conversion in the acidic parietal cell canaliculus.<sup>[5]</sup>
- Rapid Onset of Action: Due to its direct-acting nature, keverprazan achieves a rapid onset of acid suppression.<sup>[4][5]</sup>

## Mechanism of Action of Keverprazan Hydrochloride

[Click to download full resolution via product page](#)

## Mechanism of Keverprazan Action

# Pharmacological Properties

## Pharmacokinetics

Clinical studies in healthy subjects have elucidated the pharmacokinetic profile of keverprazan hydrochloride.

Table 1: Pharmacokinetic Parameters of Keverprazan Hydrochloride in Healthy Subjects

| Parameter            | 20 mg Dose                                               | 40 mg Dose   | Reference |
|----------------------|----------------------------------------------------------|--------------|-----------|
| Tmax (median, h)     | 1.25 - 3.0                                               | 1.25 - 3.0   | [6][7][8] |
| Cmax (ng/mL)         | 43.1                                                     | 93.2         | [6][7][8] |
| t <sub>1/2</sub> (h) | 6.23                                                     | 7.01         | [6][7][8] |
| Food Effect          | High-fat meal<br>increased Cmax by<br>27% and AUC by 35% | Not reported | [9]       |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t<sub>1/2</sub>: Terminal half-life; AUC: Area under the curve.

## Pharmacodynamics

The pharmacodynamic effect of keverprazan is characterized by a rapid and sustained increase in intragastric pH.

Table 2: Pharmacodynamic Parameters of Keverprazan Hydrochloride in Healthy Subjects

| Parameter                        | Day 1 | Day 7  | Reference                                                   |
|----------------------------------|-------|--------|-------------------------------------------------------------|
| Intragastric pH > 5              |       |        |                                                             |
| Holding Time Ratio (HTR) - 20 mg | 84.4% | 97.4%  | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Keverprazan                      |       |        |                                                             |
| Intragastric pH > 5              |       |        |                                                             |
| Holding Time Ratio (HTR) - 40 mg | 84.5% | 100.0% | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Keverprazan                      |       |        |                                                             |
| Intragastric pH > 5              |       |        |                                                             |
| Holding Time Ratio (HTR) - 20 mg | 79.1% | 99.0%  | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Vonoprazan (Comparator)          |       |        |                                                             |

## Clinical Efficacy

A phase III, randomized, double-blind, multicenter study was conducted to evaluate the efficacy and safety of keverprazan for the treatment of erosive esophagitis (EO).

Table 3: Efficacy of Keverprazan in the Treatment of Erosive Esophagitis (8 Weeks)

| Analysis Set            | Keverpraza<br>n (20 mg)<br>Healing<br>Rate | Lansoprazo<br>Ie (30 mg)<br>Healing<br>Rate | Difference<br>(95% CI) | p-value | Reference                                                      |
|-------------------------|--------------------------------------------|---------------------------------------------|------------------------|---------|----------------------------------------------------------------|
| Full Analysis Set (FAS) | 95.8%<br>(114/119)                         | 89.9%<br>(107/119)                          | 5.8% (-0.6% to 12.3%)  | 0.081   | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Per-Protocol Set (PPS)  | 99.1%<br>(110/111)                         | 92.7%<br>(102/110)                          | 6.1% (1.1% to 11.2%)   | 0.018   | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |

The study demonstrated the non-inferiority of keverprazan to lansoprazole in healing erosive esophagitis.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols

### In Vitro H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay (General Protocol for P-CABs)

While a specific, detailed protocol for keverprazan's H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition assay is not publicly available, a general methodology for P-CABs can be described. This is typically performed using isolated gastric microsomes.

- Preparation of H<sup>+</sup>/K<sup>+</sup>-ATPase Vesicles: Gastric microsomes rich in H<sup>+</sup>/K<sup>+</sup>-ATPase are prepared from the gastric mucosa of animals such as hogs or rabbits through differential centrifugation.
- Assay Reaction: The inhibitory activity is determined by measuring the reduction in ATP hydrolysis. The reaction mixture typically contains:
  - Buffer (e.g., Tris-HCl)
  - MgCl<sub>2</sub>
  - KCl
  - H<sup>+</sup>/K<sup>+</sup>-ATPase enriched microsomes
  - Varying concentrations of the P-CAB (e.g., keverprazan) or control.
- Initiation and Termination: The reaction is initiated by the addition of ATP. After a specific incubation period at 37°C, the reaction is stopped, often by the addition of an acid.
- Measurement of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, commonly using a colorimetric method such as the malachite green assay.
- Data Analysis: The concentration of the P-CAB that inhibits 50% of the H<sup>+</sup>/K<sup>+</sup>-ATPase activity (IC<sub>50</sub>) is calculated from the dose-response curve.

Experimental Workflow for H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay[Click to download full resolution via product page](#)In Vitro H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay Workflow

## Phase III Clinical Trial for Erosive Esophagitis (General Methodology)

The following outlines the general methodology for the Phase III clinical trial of keverprazan in patients with erosive esophagitis.

- Study Design: A randomized, double-blind, multicenter, parallel-group study.
- Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.
- Treatment Arms:
  - Keverprazan 20 mg once daily.
  - Lansoprazole 30 mg once daily (active comparator).
- Treatment Duration: 4 to 8 weeks.
- Primary Endpoint: The rate of healed erosive esophagitis at week 8, as confirmed by endoscopy.
- Key Secondary Endpoints:
  - Healing rate at week 4.
  - Symptom relief.
  - Safety and tolerability, assessed by monitoring adverse events.
- Statistical Analysis: Non-inferiority of keverprazan to lansoprazole was the primary statistical objective.

## Phase III Clinical Trial Workflow for Erosive Esophagitis

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H<sup>+</sup>,K<sup>+</sup>-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. In vitro H<sup>+</sup> -K<sup>+</sup> ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The efficacy and safety of keverprazan, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Keverprazan Hydrochloride: A Comprehensive Technical Review of a Novel P-CAB]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589309#p-cab-agent-2-hydrochloride-literature-review>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)